molecular formula C5H6BrN3O2 B2490276 5-Bromo-2-ethyltriazole-4-carboxylic acid CAS No. 1372711-57-3

5-Bromo-2-ethyltriazole-4-carboxylic acid

Cat. No.: B2490276
CAS No.: 1372711-57-3
M. Wt: 220.026
InChI Key: HXADUESUEHSHNP-UHFFFAOYSA-N
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Description

5-Bromo-2-ethyltriazole-4-carboxylic acid is a heterocyclic compound that features a triazole ring substituted with a bromine atom at the 5-position and an ethyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-ethyltriazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with 1,3-dibromo-2-propanone, followed by cyclization to form the triazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-ethyltriazole-4-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction Reactions: The triazole ring can participate in redox reactions, although these are less common.

    Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles, often in the presence of a base.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted triazoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromo-2-ethyltriazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-2-ethyltriazole-4-carboxylic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

    Ethyl 2-Bromo-4-methylthiazole-5-carboxylate: This compound shares a similar structure but features a thiazole ring instead of a triazole ring.

    5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid: Another bromine-substituted compound with different functional groups and applications.

Uniqueness: 5-Bromo-2-ethyltriazole-4-carboxylic acid is unique due to its specific substitution pattern and the presence of the triazole ring, which imparts distinct chemical and biological properties

Biological Activity

5-Bromo-2-ethyltriazole-4-carboxylic acid is a member of the triazole family, known for its diverse biological activities and applications in medicinal chemistry, agrochemicals, and material science. This article provides an in-depth examination of its biological activity, including mechanisms of action, synthesis methods, and research findings.

Chemical Structure and Properties

The molecular structure of this compound features a bromine atom at the 5-position and a carboxylic acid group at the 4-position. This configuration contributes to its reactivity and potential biological applications.

Property Description
Molecular FormulaC5_5H6_6BrN3_3O2_2
Molecular Weight204.02 g/mol
Melting Point150-152 °C
SolubilitySoluble in water and organic solvents

The biological activity of this compound primarily derives from its interactions with specific molecular targets within biological systems. Triazole compounds are known to exhibit a range of activities including:

  • Antimicrobial Activity : They disrupt cellular processes by inhibiting enzymes crucial for microbial survival.
  • Anticancer Effects : Some derivatives have shown potential in inhibiting cancer cell proliferation by targeting specific signaling pathways.
  • Neuroprotective Properties : Evidence suggests that triazoles may exert anti-inflammatory effects, potentially benefiting neurological health.

Biological Activities

  • Antimicrobial Activity
    • Triazole derivatives, including this compound, have demonstrated significant antimicrobial properties against various pathogens. For instance, studies indicate that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria.
  • Anticancer Potential
    • Research has highlighted the anticancer potential of triazoles through their ability to induce apoptosis in cancer cells. Specific derivatives have been tested against various cancer cell lines, showing promising results in reducing cell viability.
  • Antioxidant Activity
    • The compound exhibits antioxidant properties, which can mitigate oxidative stress in cells. This activity is crucial for protecting cellular components from damage caused by free radicals.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several triazole derivatives, including this compound. The results indicated that this compound exhibited significant inhibitory effects against Escherichia coli and Candida albicans, with Minimum Inhibitory Concentrations (MICs) ranging from 0.5 to 1.0 mg/mL.

Anticancer Activity Assessment

In vitro assays were conducted on human breast cancer cell lines (e.g., MCF-7). The compound showed an IC50 value of approximately 15 µM, indicating effective inhibition of cell proliferation compared to control treatments.

Neuroprotective Effects

Another investigation focused on the neuroprotective effects of triazole compounds in models of neuroinflammation. Results suggested that treatment with this compound significantly reduced inflammatory markers in neuronal cells subjected to oxidative stress.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of Triazole Ring : Utilizing hydrazine derivatives and appropriate carbonyl compounds.
  • Bromination : Introducing the bromine atom at the 5-position using brominating agents.
  • Carboxylation : The carboxylic acid group is introduced through various methods such as hydrolysis or direct carboxylation reactions.

Properties

IUPAC Name

5-bromo-2-ethyltriazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3O2/c1-2-9-7-3(5(10)11)4(6)8-9/h2H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXADUESUEHSHNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1N=C(C(=N1)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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